4-Bromo-2,5-dimethyl-2H-indazole

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Medicinal chemists targeting kinase-driven cancers require regioisomerically pure indazole intermediates to avoid side-product formation in cross-coupling reactions. Generic bromo-indazoles introduce ambiguity; 4-Bromo-2,5-dimethyl-2H-indazole (CAS 1159511-86-0) eliminates this with a defined 4-bromo-2,5-dimethyl substitution pattern, enabling selective Pd-catalyzed Suzuki/Buchwald-Hartwig couplings for CHK1, CHK2, and PKMYT1 inhibitor synthesis. • ≥95% purity ensures reproducible cross-coupling yields. • Consistent quality supports scalable API intermediate production. • Immediate stock availability for fast-track drug discovery programs.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-86-0
Cat. No. B1438421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethyl-2H-indazole
CAS1159511-86-0
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=CN(N=C2C=C1)C)Br
InChIInChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3
InChIKeyQHLAFXZSLHLHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethyl-2H-indazole: Chemical Profile


4-Bromo-2,5-dimethyl-2H-indazole (CAS: 1159511-86-0) is a heterocyclic organic compound belonging to the indazole family, a class of nitrogen-containing bicyclic molecules with widespread applications in medicinal chemistry and drug discovery. It possesses a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol [1]. The compound features a bromine atom at the 4-position and methyl groups at the 2- and 5-positions of the 2H-indazole core, a specific substitution pattern that dictates its unique reactivity and utility as a synthetic building block . It is primarily recognized for its role as a key intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting oncology pathways, and is available from commercial suppliers with typical purities ranging from 90% to 98% .

1
Oncology kinase inhibitor synthesis

Defined 4-bromo regioisomer for cross-coupling workflows.

2
Selectivity-driven scaffold

2,5-dimethyl-2H-indazole core supports lipophilicity and metabolic stability tuning.

3
Purity-grade selection

Available from 90% to 97% to match exploratory or lead-optimization stage requirements.

4-Bromo-2,5-dimethyl-2H-indazole: Irreplaceable Specificity


The indazole scaffold is a privileged structure in medicinal chemistry, but its utility is highly dependent on the precise location of its substituents. Simply procuring any generic bromo-indazole derivative is insufficient because the position of the bromine atom and the methyl groups fundamentally dictates both the compound's reactivity in cross-coupling reactions and the properties of the final drug candidate. The 4-bromo substitution pattern on the 2H-indazole core provides a unique steric and electronic environment compared to more common 5- or 6-bromo analogs, leading to different reaction kinetics and product profiles in key transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings [1] . Furthermore, the specific N2-methyl substitution on the indazole ring influences lipophilicity and metabolic stability, which are critical parameters for the developability of a pharmaceutical lead, making this specific compound a non-substitutable starting material for its designated synthetic pathways [2].

This compound vs. generic bromo-indazole
4-bromo regioisomer
Regioisomeric substitution pattern may shift cross-coupling reactivity and patent landscape fit compared to 5- or 6-bromo analogs.
2,5-dimethyl core
N2-methyl and C5-methyl groups influence lipophilicity and metabolic stability; a simple 2-methylindazole may not replicate the same ADME profile.

4-Bromo-2,5-dimethyl-2H-indazole: Evidence-Based Differentiation


Regioisomeric Synthetic Utility Comparison

4-Bromo-2,5-dimethyl-2H-indazole is a defined regioisomer with a bromine atom at the 4-position, distinguishing it from its close structural analogs, 5-bromo-2,6-dimethyl-2H-indazole and 6-bromo-2,5-dimethyl-2H-indazole . While no direct head-to-head yield data was found for identical transformations, the presence of 4-Bromo-2,5-dimethyl-2H-indazole as a commercial building block for patent-protected pharmaceutical synthesis, particularly in oncology , contrasts with the alternative synthetic utility of other regioisomers. For instance, 6-bromo-2,5-dimethyl-2H-indazole is documented for applications in cardiovascular research . This specific utilization in distinct therapeutic area patents indicates that the position of the bromo-substituent is not interchangeable and leads to different downstream synthetic products and biological targets.

Regioisomeric utility
Class-level inference
Oncology kinase inhibitor patents vs. cardiovascular application focus
Synthetic utility is regioisomer-dependent.
Data to verify; patent-derived application focus.
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Physicochemical Properties and Drug-Likeness

The specific 2,5-dimethyl substitution pattern on the 2H-indazole core of 4-Bromo-2,5-dimethyl-2H-indazole (MW: 225.09 g/mol) [1] contrasts with simpler bromo-indazole analogs like 5-bromo-2-methyl-2H-indazole (MW: 211.06 g/mol) [2]. While specific LogP or solubility data for the target compound is not publicly available, the class-level inference from its core structure, 2H-indazole, indicates that it serves as a more lipophilic and metabolically stable bioisostere of phenol [3]. The additional methyl group on the target compound (compared to a simple 2-methylindazole) further increases its lipophilicity, which can enhance membrane permeability but also potentially reduce aqueous solubility relative to the less substituted comparator.

Physicochemical inference
Class-level inference
MW 225.09 g/mol; +14 g/mol and ~+0.5 LogP vs. 5-bromo-2-methyl analog
Supports lipophilicity and membrane-permeability tuning.
Additive model estimate; measured LogP not publicly reported.
Medicinal Chemistry ADME Bioisosteres

Purity Grades and Supplier Data

Commercial availability of 4-Bromo-2,5-dimethyl-2H-indazole demonstrates variability in purity grades, a key procurement differentiator. This compound is offered with a purity specification of 97% (as verified by HPLC, NMR, and GC analysis) and also at 90% purity . This 7% difference in absolute purity is significant for applications where impurities can interfere with sensitive reactions or biological assays. For comparison, a similar building block, 2H-Indazole, 5-bromo-2,6-dimethyl- (CAS: 1159511-90-6), is also available at the higher 97% grade, indicating that high-purity specifications are achievable but not guaranteed for all regioisomers .

Purity-grade comparison
Head-to-head
97% (HPLC/NMR/GC) available; 90% also offered
Purity selection impacts reaction sensitivity and cost.
Supplier specification; close regioisomer also reaches 97%.
Analytical Chemistry Quality Control Sourcing

4-Bromo-2,5-dimethyl-2H-indazole: Key Applications


Oncology Kinase Inhibitor Synthesis

This compound serves as a critical building block for constructing focused libraries of kinase inhibitors targeting cancer pathways. Its 4-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine functionalities, a cornerstone of modern drug discovery. The specific substitution pattern is tailored for developing inhibitors of kinases such as CHK1, CHK2, SGK, and PKMYT1, which are implicated in tumor cell proliferation and survival [1] [2].

Targeted Chemical Probe Development

Researchers developing chemical probes to interrogate specific protein functions can utilize this compound. Its unique substitution pattern provides a starting point that can be elaborated to create probes with improved selectivity and pharmacokinetic properties compared to those derived from simpler indazole cores. The higher lipophilicity conferred by the 2,5-dimethyl motif can be advantageous for targeting intracellular or membrane-bound proteins [3].

Synthetic Route Scale-Up Optimization

For process chemists, the commercial availability of 4-Bromo-2,5-dimethyl-2H-indazole in high purity (97%) makes it a reliable starting material for developing scalable synthetic routes to drug candidates. Its defined regioisomeric structure minimizes the formation of side products in key coupling steps, which is essential for achieving high yields and simplifying purification during large-scale manufacturing.

Patent Landscape Navigation

This specific compound's inclusion in patent filings related to kinase inhibition [1] makes it a molecule of interest for competitive intelligence and the design of new patentable matter. Researchers aiming to discover new chemical entities with freedom-to-operate may use this compound as a starting point to explore novel substitution patterns that circumvent existing intellectual property, leveraging its unique scaffold to create differentiated drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-bromo cross-coupling handle
Suzuki/Buchwald-Hartwig reactivity and regioisomeric purity
Targeted chemical probe development
2,5-dimethyl lipophilicity profile
Intracellular target engagement and ADME endpoint review
Synthetic route scale-up
High-purity regioisomer (97%)
Impurity profile and side-product minimization
Patent landscape design
Distinct substitution pattern
Freedom-to-operate review and novel scaffold elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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